5-Bromo-2,4-difluorobenzonitrile

説明

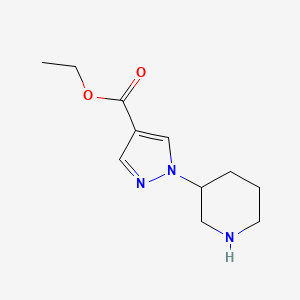

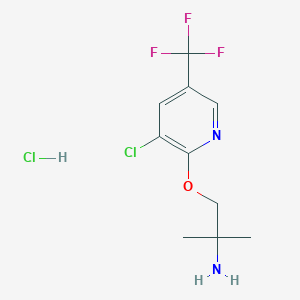

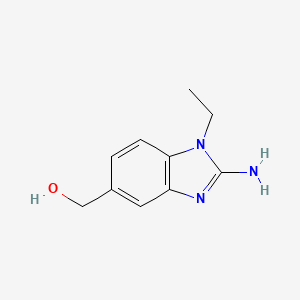

5-Bromo-2,4-difluorobenzonitrile is an important intermediate in the agrochemical and pharmaceutical industries . It has a molecular formula of C7H2BrF2N .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitrile group (-C≡N) and two fluorine atoms at the 2nd and 4th positions, and a bromine atom at the 5th position . The average mass is 217.998 Da and the monoisotopic mass is 216.933853 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact boiling point, melting point, and density are not specified in the available resources.科学的研究の応用

Non-Linear Optical (NLO) Properties and Spectroscopy 5-Bromo-2,4-difluorobenzonitrile has been studied for its non-linear optical (NLO) properties. Kumar and Raman (2017) conducted Density Functional Theory (DFT) calculations to predict its geometrical parameters and analyzed its FT-IR and FT-Raman spectra. They found that the molecule exhibits frequency doubling and second harmonic generation (SHG) applications, indicating its potential in NLO applications (Kumar & Raman, 2017).

Synthesis and Chemical Process Development The synthesis process of derivatives of this compound, like 5-Bromo-2-isobutoxybenzonitrile, has been optimized for industrial preparation due to its mild reaction conditions and lower cost. This derivative was synthesized using a three-step procedure starting from salicylaldehyde and is significant for the preparation of pharmaceuticals such as Febuxostat (Fan-hao, 2012).

Herbicide Resistance in Transgenic Plants this compound, in its form as bromoxynil, has been used to study herbicide resistance in transgenic plants. Stalker, Mcbride, and Malyj (1988) demonstrated that transgenic tobacco plants expressing a bacterial detoxification gene showed resistance to bromoxynil. This research is pivotal in developing genetically modified crops resistant to specific herbicides (Stalker, Mcbride, & Malyj, 1988).

Halodeboronation and Synthetic Chemistry The molecule has been involved in studies related to the halodeboronation of aryl boronic acids. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, a structurally similar compound, demonstrating the transformation's generality through halodeboronation of various aryl boronic acids (Szumigala et al., 2004).

Crystal Engineering and Materials Science Research on halobenzonitriles, closely related to this compound, has been conducted in the field of crystal engineering. This includes studies on bending properties, molecular interactions, and formation of polar co-crystals. These findings are critical in understanding the material properties and potential applications in various fields, such as electronics and pharmaceuticals (Britton, 2006); (Mariaca et al., 2006); (Veluthaparambath et al., 2022).

Photophysical and Photochemical Studies The photochemistry of halogen-substituted benzonitriles, similar to this compound, has been explored. These studies provide insights into the electronic transitions and reactivity under various conditions, contributing to our understanding of their behavior in light-induced processes (Bonnichon et al., 1999); (Montero‐Campillo et al., 2016).

Safety and Hazards

特性

IUPAC Name |

5-bromo-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQMPZRISKJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)

![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)

![[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B1377169.png)

![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)